molecular formula C12H11NOS B14736067 4-(Benzylsulfanyl)pyridine 1-oxide CAS No. 3019-21-4

4-(Benzylsulfanyl)pyridine 1-oxide

Cat. No.: B14736067
CAS No.: 3019-21-4
M. Wt: 217.29 g/mol
InChI Key: RGWGGMVDLLXENN-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)pyridine 1-oxide is an organic compound that belongs to the class of pyridine N-oxides. Pyridine N-oxides are known for their unique chemical properties and reactivity, which make them valuable in various fields of research and industry. The presence of the benzylsulfanyl group at the 4-position of the pyridine ring further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)pyridine 1-oxide typically involves the oxidation of 4-(benzylsulfanyl)pyridine. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the sulfur atom to the sulfoxide . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)pyridine 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Zinc and acetic acid.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: 4-(Benzylsulfanyl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)pyridine 1-oxide involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic sites towards electrophiles . This activation can facilitate various chemical reactions, making it a valuable catalyst and reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylsulfanyl)pyridine 1-oxide is unique due to the presence of both the benzylsulfanyl group and the N-oxide functionality. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

3019-21-4

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

4-benzylsulfanyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C12H11NOS/c14-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

RGWGGMVDLLXENN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=[N+](C=C2)[O-]

Origin of Product

United States

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